Deacetyl moxisylyte hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

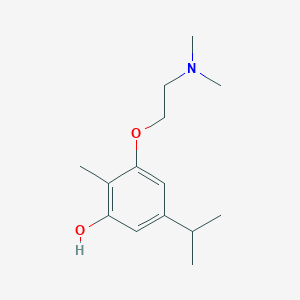

Le moxisylyte est un antagoniste α1-adrénergique utilisé principalement en urologie pour le traitement de la dysfonction érectile et du syndrome de Raynaud . Le chlorhydrate de déacétyl-moxisylyte est un métabolite du moxisylyte, formé par hydrolyse du groupe acétyle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de déacétyl-moxisylyte peut être synthétisé à partir du moxisylyte par une réaction de désacétylation. Le processus implique l'hydrolyse du groupe acétyle dans le moxisylyte à l'aide d'un réactif alcalin tel que l'hydroxyde de potassium (KOH) dans l'eau. La réaction est généralement effectuée à des températures élevées (environ 90 °C) sous atmosphère d'azote pour prévenir l'oxydation .

Méthodes de production industrielle

Dans les milieux industriels, la production de chlorhydrate de déacétyl-moxisylyte implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final. Le mélange réactionnel est purifié à l'aide de techniques telles que la chromatographie sur colonne pour isoler le composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de déacétyl-moxisylyte subit diverses réactions chimiques, notamment :

Hydrolyse : Le composé peut être hydrolysé pour former de la déacétyl-déméthyl-thymoxamine.

Oxydation et réduction :

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le groupe diméthylamino.

Réactifs et conditions courants

Hydrolyse : Hydroxyde de potassium (KOH) dans l'eau à des températures élevées.

Oxydation et réduction :

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Deacetyl-demethyl-thymoxamine : Formé par hydrolyse et déméthylation subséquente.

Applications de la recherche scientifique

Le chlorhydrate de déacétyl-moxisylyte a plusieurs applications de recherche scientifique :

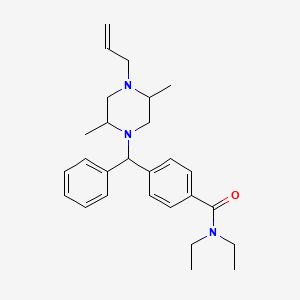

Chimie : Utilisé comme composé modèle pour étudier les antagonistes α1-adrénergiques et leurs dérivés.

Biologie : Etudié pour ses effets sur le flux sanguin et la fonction vasculaire.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme étalon de référence en chimie analytique.

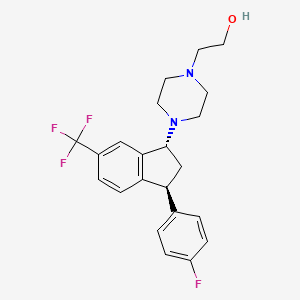

Mécanisme d'action

Le chlorhydrate de déacétyl-moxisylyte agit comme un vasodilatateur en bloquant les récepteurs α1-adrénergiques. Cette action est compétitive par rapport à la norépinéphrine, conduisant à la relaxation des muscles lisses vasculaires et à une amélioration du flux sanguin. Le composé ne présente pas d'activité de blocage des bêta-récepteurs, anti-angiotensine ou anti-sérotonine .

Applications De Recherche Scientifique

Deacetyl moxisylyte hydrochloride has several scientific research applications:

Chemistry: Used as a model compound to study α1-adrenergic antagonists and their derivatives.

Biology: Investigated for its effects on blood flow and vascular function.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

Deacetyl moxisylyte hydrochloride acts as a vasodilator by blocking α1-adrenergic receptors. This action is competitive against norepinephrine, leading to the relaxation of vascular smooth muscle and improved blood flow. The compound does not exhibit beta-receptor blocking, anti-angiotensin, or anti-serotonin activity .

Comparaison Avec Des Composés Similaires

Composés similaires

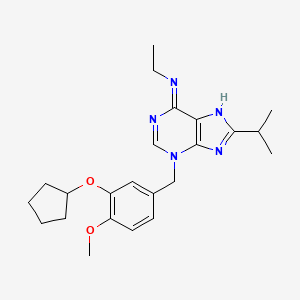

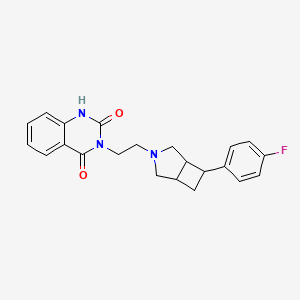

Moxisylyte (Thymoxamine) : Le composé parent, utilisé à des fins thérapeutiques similaires.

Unicité

Le chlorhydrate de déacétyl-moxisylyte est unique en raison de sa structure spécifique désacétylée, qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à son composé parent, le moxisylyte. Cette différence structurelle peut influencer son efficacité et son profil de sécurité dans les applications thérapeutiques .

Propriétés

Formule moléculaire |

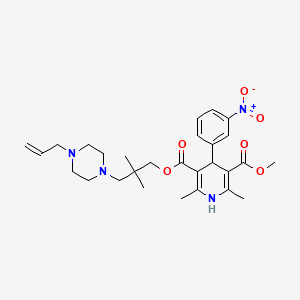

C14H23NO2 |

|---|---|

Poids moléculaire |

237.34 g/mol |

Nom IUPAC |

3-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol |

InChI |

InChI=1S/C14H23NO2/c1-10(2)12-8-13(16)11(3)14(9-12)17-7-6-15(4)5/h8-10,16H,6-7H2,1-5H3 |

Clé InChI |

KBMJKFIPTVIFOH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1OCCN(C)C)C(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-1(10),11(16),12,14-tetraene-6,14-diol](/img/structure/B10781812.png)

![2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol](/img/structure/B10781840.png)

![[2-benzyl-3-[[3-(1H-indol-3-yl)-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B10781848.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(3H-indol-3-yl)-2-[[2-[2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoyl-methylamino]-4-oxobutanoic acid](/img/structure/B10781853.png)

![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)

![(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B10781889.png)